Thyronamine

TAAR1 agonism receptor selectivity thyroid hormone pharmacology

For researchers requiring a selective TAAR1 agonist devoid of nuclear thyroid hormone receptor activity, procure Thyronamine (T0AM, CAS 500-78-7). This non-iodinated, decarboxylated T4/T3 metabolite (C14H15NO2, MW 229.27) activates TAAR1-mediated rapid, non-genomic signaling, enabling clean interrogation of trace amine pathways in neuromodulation, cardiac function, and cellular energetics. Unlike T3/T4, T0AM does not activate nuclear thyroid receptors, and unlike T1AM, lacks iodine-dependent potency bias at TAAR1 and distinct mitochondrial effects. Essential benchmark for TAAR1 agonist SAR programs. Verify batch-specific purity (≥99%) and request a quote for 1 kg or 25 kg research-scale orders.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 500-78-7
Cat. No. B1227456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyronamine
CAS500-78-7
SynonymsHCl of thyronamine
p-(p-(2-aminoethyl)phenoxy)phenol
thyronamine
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O
InChIInChI=1S/C14H15NO2/c15-10-9-11-1-5-13(6-2-11)17-14-7-3-12(16)4-8-14/h1-8,16H,9-10,15H2
InChIKeyOVUVNKDANCKDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thyronamine (CAS 500-78-7): A Non-Genomic Biogenic Amine Distinct from Classical Thyroid Hormones


Thyronamine (T0AM, CAS 500-78-7) is a decarboxylated and deiodinated metabolite of the thyroid hormones thyroxine (T4) and triiodothyronine (T3), belonging to the class of endogenous signaling molecules known as thyronamines [1]. While structurally related to T4 and T3, thyronamine lacks the carboxylate group of the β-alanine side chain, conferring distinct biological properties [2]. It is characterized by a diphenyl ether scaffold with an ethylamine side chain (molecular weight 229.27 g/mol, C14H15NO2) [3] and acts as a ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor, rather than the nuclear thyroid hormone receptors [4].

Why Thyronamine Cannot Be Replaced by T3, T4, or 3-Iodothyronamine in Functional Studies


Substituting thyronamine (T0AM) with structurally related analogs such as T3, T4, or even 3-iodothyronamine (T1AM) is scientifically invalid due to fundamental divergences in receptor pharmacology and downstream physiological effects. T0AM and T1AM do not activate T3 nuclear receptors, and conversely, T3 and T4 do not activate TAAR1 receptors [1]. This receptor selectivity dichotomy is critical, as T3/T4 exert their primary effects through slow genomic pathways, while thyronamines elicit rapid, non-genomic actions [2]. Furthermore, while T0AM and T1AM are both thyronamines, their functional outcomes differ significantly; T0AM lacks the iodine atom present in T1AM, which directly impacts its potency at TAAR1 [3] and its specific effects on mitochondrial function [4]. These pharmacological and functional distinctions necessitate the use of the specific compound, T0AM, for experiments designed to interrogate the non-iodinated thyronamine axis.

Quantitative Differentiation of Thyronamine (T0AM) Against Key Comparators


Receptor Selectivity: T0AM and T1AM Activate TAAR1, Not Thyroid Hormone Nuclear Receptors

A direct head-to-head comparison demonstrates that thyronamine (T0AM) and 3-iodothyronamine (T1AM) do not activate T3 nuclear receptors, while T3 and T4 do not activate TAAR1 receptors [1]. This receptor selectivity profile is a fundamental differentiator from the classical thyroid hormones T3 and T4, which act through nuclear receptors to regulate gene expression. The study also confirms that T0AM and T1AM stimulate cAMP production in cells expressing TAAR1 in a dose-dependent manner, whereas cells with dopamine or adrenergic receptors show no such stimulation [1].

TAAR1 agonism receptor selectivity thyroid hormone pharmacology

Mitochondrial Effects: Differential Impact of T0AM vs. T1AM on Respiratory Chain Activity

A comparative study using rat liver mitochondria found that both T0AM and T1AM reduce mitochondrial O₂ consumption and increase H₂O₂ release. Crucially, the study identified that thyronamines reduce the activity of Complex III of the respiratory chain, the site of antimycin A action [1]. The effects were observed at concentrations comparable to those found in hepatic tissue. While both compounds exert similar qualitative effects on mitochondrial function, their potency may differ, providing a rationale for studying the non-iodinated T0AM as a distinct modulator of oxidative capacity [1].

mitochondrial function oxidative phosphorylation respiratory chain

TAAR1 Potency: T0AM is a Reference Agonist for Evaluating Synthetic Analogues

In a study focused on developing novel TAAR1 agonists, thyronamine (T0AM) was used as the reference endogenous compound against which the activity of synthetic analogues was compared. The study identified compounds (e.g., compounds 2 and 3) that mimic the activity of T0AM and T1AM, respectively, both in vitro and in vivo [1]. While the publication focuses on the synthetic analogues, it establishes T0AM as a crucial benchmark for TAAR1 activation. The work also highlights that T0AM and T1AM, while both TAAR1 agonists, can have distinct SAR and functional outcomes, reinforcing the need for the specific compound [1].

TAAR1 structure-activity relationship agonism

Endogenous Detection: T0AM is a Naturally Occurring Metabolite Distinct from T1AM

A comprehensive review confirms that thyronamine (T0AM) and 3-iodothyronamine (T1AM) are both endogenous compounds derived from L-thyroxine metabolism [1]. Concentrations of T0AM and T1AM have been determined in various tissues and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This analytical methodology provides the basis for quantitative studies of endogenous thyronamine levels and their correlation with physiological states. The review notes that T0AM and T1AM can have distinct metabolic fates and actions, underscoring the importance of studying the non-iodinated form separately [1].

endogenous metabolism LC-MS/MS thyroid hormone metabolism

Optimal Application Scenarios for Thyronamine (T0AM) Based on Quantitative Differentiation


Elucidating TAAR1-Mediated Signaling Independent of Thyroid Hormone Genomic Effects

Use T0AM as a selective pharmacological tool to activate the TAAR1 receptor in vitro and in vivo. Because T0AM does not activate nuclear thyroid hormone receptors [1], any observed effects can be confidently attributed to TAAR1 signaling. This is critical for studies investigating the role of trace amines in neuromodulation, cardiac function, and metabolic regulation, distinct from the classical actions of T3 and T4.

Investigating Non-Iodinated Thyronamine Effects on Mitochondrial Respiration and Redox Signaling

Employ T0AM in ex vivo or in vitro models to study its direct impact on mitochondrial function. T0AM reduces O₂ consumption and increases H₂O₂ release by inhibiting Complex III [2]. This application is essential for research into the role of thyroid hormone metabolites in cellular energetics, oxidative stress, and metabolic reprogramming, where the non-iodinated form may have distinct effects compared to iodinated analogs.

Serving as a Reference Endogenous Agonist for TAAR1 Ligand Discovery and SAR Studies

Utilize T0AM as the benchmark endogenous compound for designing and evaluating novel TAAR1 agonists [3]. This is particularly relevant for medicinal chemistry programs targeting TAAR1 for therapeutic interventions in neuropsychiatric or metabolic disorders. The SAR around the non-iodinated thyronamine scaffold provides a unique starting point for lead optimization.

Quantifying Endogenous Thyronamine Levels in Biological Matrices via LC-MS/MS

Implement a validated LC-MS/MS method to measure T0AM concentrations in serum, tissues, or cell culture [4]. This application is crucial for correlating endogenous T0AM levels with physiological or pathophysiological states, validating target engagement in vivo, and performing pharmacokinetic studies with exogenous T0AM administration.

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